molecular formula C12H12ClN3 B11873220 2-(2-Chlorophenyl)-4,5,6,7-tetrahydro-2H-pyrazolo[4,3-c]pyridine

2-(2-Chlorophenyl)-4,5,6,7-tetrahydro-2H-pyrazolo[4,3-c]pyridine

Cat. No.: B11873220
M. Wt: 233.69 g/mol
InChI Key: FRUYXTOZPPPIKH-UHFFFAOYSA-N
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Description

2-(2-Chlorophenyl)-4,5,6,7-tetrahydro-2H-pyrazolo[4,3-c]pyridine is a heterocyclic compound that has garnered interest due to its unique structural features and potential applications in various fields. This compound is characterized by a pyrazolo[4,3-c]pyridine core with a chlorophenyl substituent, making it a valuable scaffold in medicinal chemistry and synthetic organic chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Chlorophenyl)-4,5,6,7-tetrahydro-2H-pyrazolo[4,3-c]pyridine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-chlorobenzaldehyde with hydrazine hydrate to form the corresponding hydrazone, which is then cyclized using a suitable catalyst to yield the desired pyrazolo[4,3-c]pyridine derivative .

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This could include the use of continuous flow reactors, advanced catalysts, and precise temperature control to facilitate the cyclization process efficiently .

Chemical Reactions Analysis

Types of Reactions

2-(2-Chlorophenyl)-4,5,6,7-tetrahydro-2H-pyrazolo[4,3-c]pyridine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while substitution reactions can produce various alkyl or aryl derivatives .

Scientific Research Applications

2-(2-Chlorophenyl)-4,5,6,7-tetrahydro-2H-pyrazolo[4,3-c]pyridine has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(2-Chlorophenyl)-4,5,6,7-tetrahydro-2H-pyrazolo[4,3-c]pyridine involves its interaction with specific molecular targets. This compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied .

Properties

Molecular Formula

C12H12ClN3

Molecular Weight

233.69 g/mol

IUPAC Name

2-(2-chlorophenyl)-4,5,6,7-tetrahydropyrazolo[4,3-c]pyridine

InChI

InChI=1S/C12H12ClN3/c13-10-3-1-2-4-12(10)16-8-9-7-14-6-5-11(9)15-16/h1-4,8,14H,5-7H2

InChI Key

FRUYXTOZPPPIKH-UHFFFAOYSA-N

Canonical SMILES

C1CNCC2=CN(N=C21)C3=CC=CC=C3Cl

Origin of Product

United States

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